molecular formula C23H31N5O5Si B12497364 N-(9-{3-[(tert-butyldimethylsilyl)oxy]-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl}purin-6-yl)benzamide

N-(9-{3-[(tert-butyldimethylsilyl)oxy]-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl}purin-6-yl)benzamide

Cat. No.: B12497364
M. Wt: 485.6 g/mol
InChI Key: XZQPQOSSEMTXOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-TBDMS-Bz-rA, also known as N-benzoyl-2’-O-(tert-butyldimethylsilyl)adenosine, is a modified nucleoside used in the synthesis of RNA oligonucleotides. This compound features a tert-butyldimethylsilyl (TBDMS) group at the 2’-hydroxyl position and a benzoyl group at the N6 position of adenosine. These modifications are crucial for protecting the nucleoside during the chemical synthesis of RNA, ensuring high coupling efficiency and minimizing side reactions .

Properties

IUPAC Name

N-[9-[3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O5Si/c1-23(2,3)34(4,5)33-18-17(30)15(11-29)32-22(18)28-13-26-16-19(24-12-25-20(16)28)27-21(31)14-9-7-6-8-10-14/h6-10,12-13,15,17-18,22,29-30H,11H2,1-5H3,(H,24,25,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQPQOSSEMTXOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O5Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-TBDMS-Bz-rA typically involves the protection of the 2’-hydroxyl group of adenosine with a TBDMS group. This is achieved by reacting N-protected 5’-O-(4,4’-dimethoxytrityl)ribonucleoside derivatives with tert-butyldimethylsilyl chloride in the presence of a base . The benzoyl group is introduced at the N6 position through a benzoylation reaction. The resulting compound is then purified and characterized using techniques such as HPLC and NMR .

Industrial Production Methods

Industrial production of 2’-TBDMS-Bz-rA follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions and purification steps to ensure high purity and consistency. The use of automated synthesizers and high-throughput purification systems is common in industrial settings to achieve efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

2’-TBDMS-Bz-rA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can result in the removal of protective groups, leading to the formation of unprotected nucleosides .

Mechanism of Action

The mechanism of action of 2’-TBDMS-Bz-rA involves its role as a protected nucleoside in RNA synthesis. The TBDMS group protects the 2’-hydroxyl group during the synthesis process, preventing unwanted side reactions. The benzoyl group at the N6 position provides additional protection and stability. These protective groups are removed after the synthesis is complete, yielding the desired RNA oligonucleotide .

Biological Activity

N-(9-{3-[(tert-butyldimethylsilyl)oxy]-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl}purin-6-yl)benzamide, with the CAS number 69504-07-0, is a complex organic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to summarize the available data on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula: C23H31N5O5SiC_{23}H_{31}N_{5}O_{5}Si, which corresponds to a molecular weight of approximately 485.61 g/mol. Its structure includes a purine base linked to a benzamide moiety, with a tert-butyldimethylsilyl group that enhances its stability and solubility in biological systems .

Research indicates that compounds similar to this compound may act through several mechanisms:

  • Inhibition of Enzymatic Activity : The purine base is known to interact with various enzymes involved in nucleic acid metabolism, potentially inhibiting their activity.
  • Antiviral Properties : Compounds with similar structures have shown efficacy against viral infections by mimicking natural substrates and interfering with viral replication processes.

Antiviral Activity

Studies have demonstrated that related compounds exhibit significant antiviral activity. For instance, nucleoside analogs have been shown to inhibit reverse transcriptase in HIV, suggesting that this compound may possess similar properties .

Antitumor Activity

A recent investigation into purine derivatives revealed potential antitumor effects, where compounds were found to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. This suggests that our compound could also have applications in oncology .

Case Studies

Several studies have explored the biological effects of related compounds:

  • Study on Viral Inhibition : In vitro studies using cell lines infected with HIV showed that certain purine derivatives significantly reduced viral load, indicating potential therapeutic applications for similar compounds .
  • Anticancer Research : A study involving various purine derivatives reported effective inhibition of tumor growth in xenograft models, highlighting the importance of structural modifications in enhancing biological activity .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityMechanism of Action
N-(9-{3-[tert-butyldimethylsilyl]oxy}-4-hydroxy...)AntiviralInhibition of reverse transcriptase
Islatravir (EFdA)AntiviralNucleoside analog inhibition
Purine Derivative XAntitumorInduction of apoptosis
Purine Derivative YAntiviralInterference with viral replication

Q & A

Basic: What analytical techniques are essential for characterizing this compound?

Answer:
The compound requires multi-modal structural validation:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H, 13C^{13}C, and 31P^{31}P NMR to confirm stereochemistry, hydroxyl group positioning, and silyl ether integrity. For example, tert-butyldimethylsilyl (TBDMS) groups exhibit distinct 13C^{13}C shifts at ~25 ppm (Si-CH3_3) and 18 ppm (Si-C(CH3_3)3_3) .
  • LC/MS: Confirm molecular weight and purity. Gradient elution (e.g., 0.1% formic acid in H2_2O/MeCN) with a C18 column resolves polar impurities, while ESI-MS detects [M+H]+^+ ions .
  • X-ray Crystallography: Resolve ambiguous stereocenters (e.g., oxolane ring configuration) with single-crystal studies. Data collection at 110 K improves resolution, with R-factors <0.05 indicating high precision .

Basic: How is the TBDMS protecting group introduced and removed during synthesis?

Answer:

  • Introduction: React hydroxyl groups with tert-butyldimethylsilyl chloride (TBDMS-Cl) in dry DMF or THF, using imidazole as a base. Monitor reaction completion via TLC (hexane/EtOAc 7:3). Excess reagent (1.5–2 eq) ensures full protection .
  • Deprotection: Use tetrabutylammonium fluoride (TBAF) in THF (1.0 eq, 0°C to RT). Quench with saturated NH4_4Cl and extract with DCM. Confirm removal via 19F^{19}F NMR (absence of TBDMS-F byproduct at ~−120 ppm) .

Advanced: How to resolve contradictions in NMR data due to unexpected byproducts?

Answer:

  • 2D NMR (COSY, HSQC): Identify coupling between protons and carbons to distinguish regioisomers. For example, oxolane C2 and C3 protons show distinct NOESY correlations with purine H8 .
  • LC/MS Cross-Validation: Compare observed masses with theoretical values. Byproducts with +18 Da (water adducts) or −72 Da (TBDMS loss) indicate hydrolysis or incomplete protection .
  • Reaction Condition Screening: Vary temperature (0°C vs. RT) and solvent polarity (CH3_3CN vs. DCM) to suppress side reactions. For example, low temperatures reduce silyl migration .

Advanced: What strategies optimize the stability of the TBDMS group during multi-step synthesis?

Answer:

  • Moisture Control: Use anhydrous solvents (e.g., THF dried over Na/benzophenone) and inert gas (Ar/N2_2). Karl Fischer titration ensures H2_2O content <50 ppm .
  • pH Optimization: Maintain mildly basic conditions (pH 7–8) during aqueous workups to prevent acid-catalyzed desilylation.
  • Alternative Protecting Groups: Compare with triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS) groups, which offer higher steric bulk but require harsher deprotection .

Advanced: How to design assays for evaluating biological activity (e.g., enzyme inhibition)?

Answer:

  • Target Selection: Prioritize purine-binding enzymes (e.g., kinases, ATPases) due to the compound’s adenine core. Use molecular docking (AutoDock Vina) to predict binding affinity .
  • In Vitro Assays:
    • Kinase Inhibition: Measure IC50_{50} via ADP-Glo™ Kinase Assay (Promega) under ATP-saturating conditions.
    • Cytotoxicity: Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Include positive controls (e.g., doxorubicin) and solvent blanks .
  • Data Interpretation: Use Hill plots to distinguish competitive vs. non-competitive inhibition. Replicate experiments (n=3) and apply ANOVA for statistical significance (p<0.05) .

Advanced: How to troubleshoot low yields in the final coupling step (e.g., benzamide attachment)?

Answer:

  • Coupling Reagent Screening: Compare HATU, EDCI, and DCC. HATU (1.2 eq) in DMF typically gives >80% yield for sterically hindered amides .
  • Activation Monitoring: Track carbodiimide-mediated activation via FT-IR (C=O stretch at ~1750 cm1^{-1}). Pre-activate carboxylic acids for 30 min before adding the amine.
  • Purification: Use reverse-phase HPLC (C18, 10–90% MeCN/H2_2O) to separate unreacted benzoyl chloride. Collect fractions with >95% purity (λ=254 nm) .

Basic: What synthetic routes are reported for analogous purine derivatives?

Answer:

  • Phosphoramidite Chemistry: For oligonucleotide conjugates, use 5-ethylthio-1H-tetrazole (ETT) as an activator in dry CH2_2Cl2_2. Yields improve under Ar with molecular sieves (3Å) .
  • Mitsunobu Reaction: Install benzamide via DIAD/PPh3_3 in THF. Monitor diethyl azodicarboxylate (DEAD) decomposition via UV (λ=260 nm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.